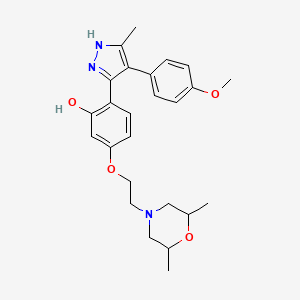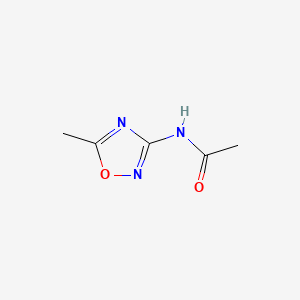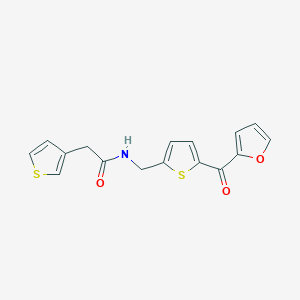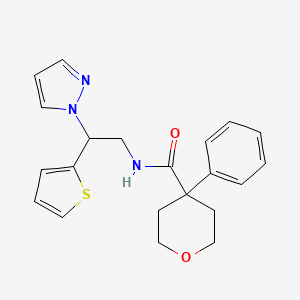
2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide, also known as ISA, is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound 2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide has been investigated for its anticancer properties. In a study by Sharma et al. (2018), the synthesis, structure, and molecular docking analysis of this compound, alongside its analogs, revealed anticancer activity through targeting the VEGFr receptor. This activity was confirmed by in silico modeling, suggesting potential utility in cancer treatment through the inhibition of angiogenesis (Sharma et al., 2018).
Structural Analysis and Properties
Research by Karmakar et al. (2007) explored the structural aspects and properties of salt and inclusion compounds related to this compound derivatives. This study provided insights into the crystal structure and fluorescence properties of these compounds, indicating their potential in the development of new materials with specific optical properties (Karmakar et al., 2007).
Cytotoxic Activity
Another significant application is found in the cytotoxic activity of novel sulfonamide derivatives containing the this compound moiety. Ghorab et al. (2015) synthesized and evaluated several sulfonamide derivatives for their anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, highlighting the potential of these compounds in cancer therapy (Ghorab et al., 2015).
Synthesis and Antimicrobial Activity
Research also extends to the synthesis and antimicrobial evaluation of sulfanilamide derivatives, including those related to this compound. These studies, such as the work by Lahtinen et al. (2014), focus on characterizing the chemical structure and assessing antimicrobial activities against various bacterial and fungal strains, suggesting potential applications in antimicrobial drug development (Lahtinen et al., 2014).
Environmental Applications
Additionally, the compound and its derivatives have been investigated for environmental applications, such as the degradation of pollutants. Qi et al. (2020) examined the use of amorphous Co(OH)2 nanocages activated by peroxymonosulfate for the efficient degradation of acetaminophen, a common pharmaceutical pollutant. This research highlights the potential of such compounds in advanced oxidation processes for water treatment (Qi et al., 2020).
Eigenschaften
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12(2)15-5-3-4-6-16(15)23-11-17(20)19-13-7-9-14(10-8-13)24(18,21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFHZCUDEWNDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2557483.png)
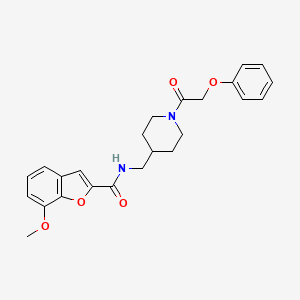
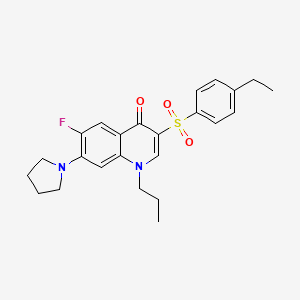
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2557488.png)
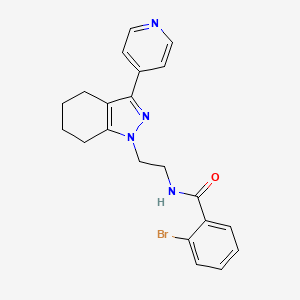
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2557490.png)

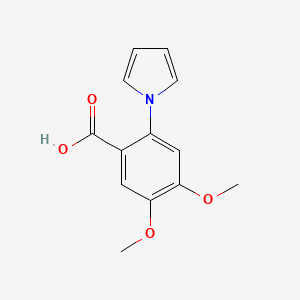

![1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2557496.png)
